molecular formula C8H9IO B8578277 1-Iodo-3-methoxy-5-methylbenzene

1-Iodo-3-methoxy-5-methylbenzene

Cat. No.: B8578277
M. Wt: 248.06 g/mol
InChI Key: RMXXCQZHSGBVBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Iodo-3-methoxy-5-methylbenzene is a useful research compound. Its molecular formula is C8H9IO and its molecular weight is 248.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H9IO

Molecular Weight

248.06 g/mol

IUPAC Name

1-iodo-3-methoxy-5-methylbenzene

InChI

InChI=1S/C8H9IO/c1-6-3-7(9)5-8(4-6)10-2/h3-5H,1-2H3

InChI Key

RMXXCQZHSGBVBF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)I)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Cu(I)I (0.05 g, 0.25 mmol) and NaI (1.49 g, 10 mmol) were added to an oven dried sealed tube and the tube sealed with a rubber septum and flushed with a stream of nitrogen for 15 min. Anhydrous dioxane (5 mL), N,N′-dimethyl ethylenediamine (0.055 mL, 0.50 mmol) and 1-bromo-3-methoxy-5-methylbenzene (1) (1.0 g, 5.0 mmol) were added via a syringe with vigorous stirring under a stream of nitrogen at room temperature. The rubber septum was replaced with the Teflon cap and the sealed tube was heated at 110° C. in an oil bath for 18 h. The reaction was allowed to cool to room temperature and then quenched with a saturated aqueous solution of ammonium chloride. The reaction mixture was extracted with CH2Cl2. The organic layer was washed with water, and then concentrated to dryness to give 1-iodo-3-methoxy-5-methylbenzene (2) (1.05 g, 87% yield) as a pale yellow oil.
[Compound]
Name
Cu(I)I
Quantity
0.05 g
Type
reactant
Reaction Step One
Name
Quantity
1.49 g
Type
reactant
Reaction Step One
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Name
Teflon
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0 (± 1) mol
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reactant
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Quantity
0.055 mL
Type
reactant
Reaction Step Three
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

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